molecular formula C8H11NO2 B13172423 4-Amino-1-(furan-3-yl)butan-2-one

4-Amino-1-(furan-3-yl)butan-2-one

Katalognummer: B13172423
Molekulargewicht: 153.18 g/mol
InChI-Schlüssel: FWRYWLHFPGUHIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-1-(furan-3-yl)butan-2-one is an organic compound with the molecular formula C8H11NO2 It is a derivative of furan, a heterocyclic aromatic compound characterized by a ring structure composed of one oxygen and four carbon atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(furan-3-yl)butan-2-one can be achieved through multi-component reactions involving aromatic amines, aldehydes, and acetylenic esters. One-pot synthesis methods are often employed to streamline the process and improve yields. For instance, a multi-component condensation reaction involving 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, pyruvic acid, and different aromatic amines can be used . The reaction is typically carried out under reflux conditions in acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of efficient catalysts, such as HY Zeolite nano-powder, can enhance the reaction efficiency and yield . The reaction conditions are optimized to ensure high purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-1-(furan-3-yl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

4-Amino-1-(furan-3-yl)butan-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Amino-1-(furan-3-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit bacterial enzymes or interfere with viral replication processes. Molecular docking studies have shown that it can bind to key proteins, disrupting their function and leading to antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Amino-1-(furan-3-yl)butan-2-one is unique due to its specific structural features, such as the presence of both an amino group and a furan ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C8H11NO2

Molekulargewicht

153.18 g/mol

IUPAC-Name

4-amino-1-(furan-3-yl)butan-2-one

InChI

InChI=1S/C8H11NO2/c9-3-1-8(10)5-7-2-4-11-6-7/h2,4,6H,1,3,5,9H2

InChI-Schlüssel

FWRYWLHFPGUHIN-UHFFFAOYSA-N

Kanonische SMILES

C1=COC=C1CC(=O)CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.